molecular formula C26H29N5OS B14960806 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14960806
M. Wt: 459.6 g/mol
InChI Key: HFLAFQSDINRFPS-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidotriazine core, and a phenyl group substituted with a methylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrimidotriazine core is then synthesized through a series of cyclization reactions. The final step involves the attachment of the phenyl group substituted with a methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is studied for potential therapeutic applications. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: Research is conducted to explore the compound’s potential as a pharmaceutical agent. Its effects on various biological pathways are investigated to identify possible medical uses.

    Industry: The compound is used in the development of new materials and chemical products. Its properties are exploited to create innovative solutions in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylpiperidin-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone: This compound shares a similar piperidine and phenyl structure but differs in the core heterocyclic system.

    N′-(1-benzylpiperidin-4-yl)acetohydrazide: Another compound with a benzylpiperidine moiety, but with different functional groups and biological activity.

Uniqueness

2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its pyrimidotriazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H29N5OS

Molecular Weight

459.6 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C26H29N5OS/c1-18-16-23(32)31-24(21-8-10-22(33-2)11-9-21)28-25(29-26(31)27-18)30-14-12-20(13-15-30)17-19-6-4-3-5-7-19/h3-11,16,20,24H,12-15,17H2,1-2H3,(H,27,28,29)

InChI Key

HFLAFQSDINRFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)SC

Origin of Product

United States

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